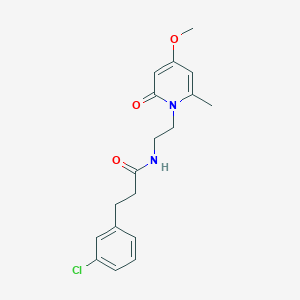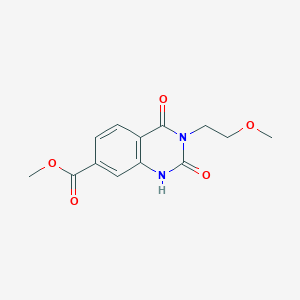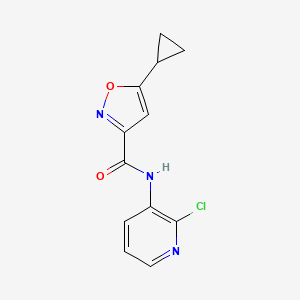![molecular formula C18H23N5O2S B2422511 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-43-3](/img/structure/B2422511.png)
5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is not intended for human or veterinary use and is for research use only1. It has a molecular formula of C18H23N5O2S and a molecular weight of 373.481.
Synthesis Analysis
While I couldn’t find the exact synthesis process for this compound, I found a related synthesis process for a similar compound, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine2. The process involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine at 60-70 °C, followed by the addition of potassium carbonate2.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information about the molecular structure of this compound. However, a related study on triazole-pyrimidine hybrids mentioned that these compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis3.Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving this compound. However, the related triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the available resources. However, it has a molecular formula of C18H23N5O2S and a molecular weight of 373.481.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research on thiazole and triazole derivatives, similar in structure to the compound , reveals their significance in the development of novel pharmacological agents. For instance, thiazolidinones and triazole derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains, showcasing the potential of such compounds in addressing antibiotic resistance and infectious diseases (Patel, Kumari, & Patel, 2012).
Pharmacological Applications
Compounds with the thiazolo[3,2-b][1,2,4]triazole structure have been explored for various pharmacological applications, including their role as serotonin receptor antagonists and their potential in CNS penetrability. Such research underlines the importance of these compounds in developing new therapeutic agents for CNS disorders. For example, the study on the synthesis and in vitro binding profile of a highly potent 5-HT3 receptor antagonist emphasizes the utility of these compounds in neuropharmacology and their ability to effectively penetrate the blood-brain barrier (Rosen et al., 1990).
Antimicrobial and Anti-inflammatory Potential
Further investigations into thiazole and triazole derivatives reveal their antimicrobial and anti-inflammatory potentials. Studies have shown that these compounds exhibit significant activity against various microorganisms and inflammatory conditions, highlighting their therapeutic relevance in treating infections and inflammation (Tozkoparan et al., 1999).
Safety And Hazards
The safety and hazards of this compound are not explicitly stated in the available resources. However, it’s important to note that this compound is not intended for human or veterinary use and is for research use only1.
Direcciones Futuras
The future directions of this compound could involve further research into its potential neuroprotective and anti-inflammatory properties, as suggested by studies on related triazole-pyrimidine hybrids3. These compounds have shown promising results in inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway3, indicating potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury3.
Propiedades
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-3-21-7-9-22(10-8-21)15(13-5-4-6-14(11-13)25-2)16-17(24)23-18(26-16)19-12-20-23/h4-6,11-12,15,24H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYYWGUGBZRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)
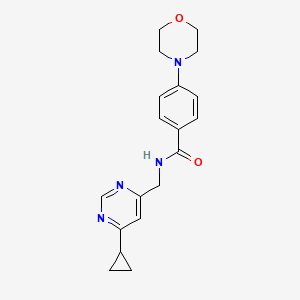
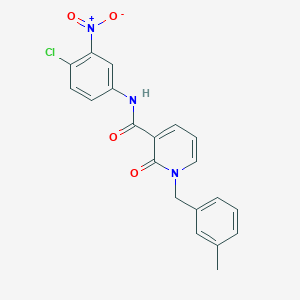
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)
